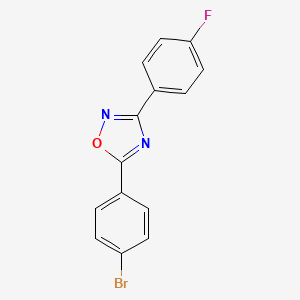
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNQ or 2,3-dimethyl-1,4-naphthoquinone-2-imine and is a member of the naphthoquinone family of compounds.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the generation of reactive oxygen species (ROS) and oxidative stress. DMNQ undergoes a redox reaction with cellular thiols, resulting in the formation of superoxide anion and other ROS. These ROS cause damage to cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.
Biochemical and Physiological Effects:
DMNQ has been shown to induce a variety of biochemical and physiological effects in cells and organisms. Some of the significant effects include:
1. Induction of oxidative stress and ROS generation.
2. Inhibition of cellular respiration and ATP production.
3. Activation of stress response pathways such as the Nrf2/ARE pathway.
4. Disruption of cellular redox homeostasis.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Potent and specific induction of oxidative stress.
2. Broad-spectrum antibacterial activity.
3. Ability to cross the blood-brain barrier and protect against neurodegenerative diseases.
Some of the limitations of DMNQ include:
1. Toxicity at high concentrations.
2. Limited solubility in water.
3. Potential for non-specific effects due to oxidative stress induction.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide. Some of the significant areas of interest include:
1. Development of DMNQ derivatives with improved solubility and specificity.
2. Investigation of the potential of DMNQ as a therapeutic agent for neurodegenerative diseases.
3. Exploration of the mechanism of antibacterial activity of DMNQ and development of DMNQ-based antibacterial agents.
4. Investigation of the potential of DMNQ as a tool for studying oxidative stress and redox signaling pathways in cells and organisms.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its ability to induce oxidative stress and exhibit antibacterial and neuroprotective properties make it an exciting area of research. Further studies are needed to explore its full potential and develop new applications for this compound.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学研究应用
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. Some of the significant research areas where this compound has been explored include:
1. Cancer Research: DMNQ has been shown to exhibit potent antitumor activity in various cancer cell lines. It works by inducing oxidative stress and inhibiting the growth of cancer cells.
2. Neurodegenerative Diseases: DMNQ has been found to protect against oxidative stress-induced neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
3. Antibacterial Activity: DMNQ has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. It works by disrupting the bacterial membrane and inhibiting bacterial growth.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-4-8-14(11(10)2)17-16(19)13-7-5-9-15(12(13)3)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHWHRLAJXORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)





![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)



![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)